

Introduction: The Significance of Fluorinated Benzamidines in Drug Discovery

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Compound of Interest

Compound Name: 3,4,5-Trifluoro-benzamidine

Cat. No.: B1608484

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Benzamidine and its derivatives represent a cornerstone class of molecules in medicinal chemistry, primarily recognized for their ability to act as competitive inhibitors of serine proteases.^{[1][2]} The core benzamidine structure serves as a potent pharmacophore that mimics the binding of arginine or lysine residues in the active sites of enzymes like trypsin and urokinase.

The strategic introduction of fluorine atoms onto the phenyl ring, as seen in **3,4,5-Trifluoro-benzamidine** hydrochloride, is a well-established method in modern drug design to modulate a compound's physicochemical and pharmacological properties. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions. This guide provides an in-depth examination of this specific trifluorinated analogue, a compound of significant interest for its potential as a selective enzyme inhibitor.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in any experimental setting. The key properties of **3,4,5-Trifluoro-benzamidine** hydrochloride are summarized below.

Property	Value	Source
Chemical Name	3,4,5-Trifluoro-benzamidine hydrochloride	[3][4][5][6]
Synonyms	3,4,5-Trifluorobenzimidamide hydrochloride	[5]
CAS Number	910053-71-3	[3][4][5][6]
Molecular Formula	C ₇ H ₆ ClF ₃ N ₂	[4][5][7]
Molecular Weight	210.58 g/mol	[4][5][7]
IUPAC Name	3,4,5-trifluorobenzenecarboximidamide;hydrochloride	[4]
Physical Form	Solid (Typical)	-
Storage	Store in a dry, sealed place	[5]

Synthesis and Purification: The Pinner Reaction

The most reliable and widely adopted method for synthesizing benzamidine hydrochlorides from their corresponding benzonitriles is the Pinner reaction. This two-step process is highly effective for producing the desired amidine salt under anhydrous conditions.

The causality behind this choice of methodology lies in its efficiency. The reaction proceeds through a highly activated nitrilium ion intermediate, which is readily attacked by a weak nucleophile like an alcohol. The subsequent ammonolysis is a straightforward conversion of the resulting imino ester (Pinner salt) to the final amidine.

Experimental Protocol: Synthesis via Pinner Reaction

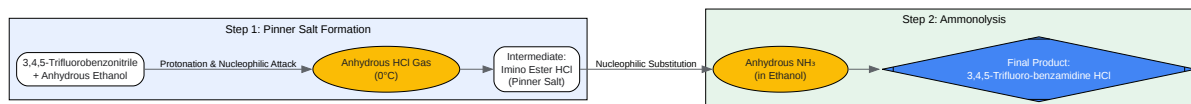
This protocol outlines the synthesis of **3,4,5-Trifluoro-benzamidine** hydrochloride from 3,4,5-Trifluorobenzonitrile.

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)

- **System Setup:** Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl_2) to protect the reaction from atmospheric moisture.
- **Reagents:** Add 3,4,5-Trifluorobenzonitrile (1 equivalent) to anhydrous ethanol (approx. 5-10 mL per gram of nitrile) in the flask.[\[8\]](#)[\[9\]](#)
- **Acidification:** Cool the solution to 0°C using an ice bath. Bubble anhydrous hydrogen chloride (HCl) gas through the solution with gentle stirring.[\[10\]](#)[\[11\]](#) The reaction is exothermic and should be controlled.
- **Reaction:** Continue bubbling HCl gas for 2-4 hours. A white precipitate of the imino ester hydrochloride (Pinner salt) will form.[\[12\]](#)
- **Isolation:** After the reaction is complete, seal the flask and allow it to stand at a low temperature (e.g., 4°C) overnight to ensure complete precipitation. Collect the solid product by filtration, wash with a small amount of cold, anhydrous diethyl ether to remove unreacted starting material, and dry under vacuum.

Step 2: Ammonolysis to Form **3,4,5-Trifluoro-benzamidine** Hydrochloride

- **Reagents:** Dissolve the dried Pinner salt from Step 1 in anhydrous ethanol in a new flask.
- **Ammonolysis:** Cool the solution to 0 - 10°C . Bubble anhydrous ammonia (NH_3) gas through the solution with stirring until the solution is saturated. Alternatively, a solution of ammonia in ethanol can be used.
- **Reaction:** Stir the mixture at room temperature for 3-6 hours. Ammonium chloride will precipitate as a byproduct.
- **Workup:** Remove the ammonium chloride precipitate by filtration.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude **3,4,5-Trifluoro-benzamidine** hydrochloride. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/ether.



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Caption: Workflow for the Pinner reaction synthesis.

Analytical Characterization: A Self-Validating System

The structural elucidation and purity assessment of the final product are critical. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.

Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: ^1H and ^{13}C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.[13] The fluorine atoms will cause characteristic splitting in both ^1H and ^{13}C spectra (J-coupling), which is definitive for structure confirmation.
- Protocol:
 - Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O).
 - Acquisition: Record ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
 - Expected ^1H NMR Signals: Look for signals corresponding to the two aromatic protons and the exchangeable $-\text{NH}_2$ and $=\text{NH}$ protons of the amidinium group. The aromatic signals will appear as complex multiplets due to H-F coupling.

- Expected ^{13}C NMR Signals: Expect signals for the four unique aromatic carbons and the amidine carbon ($\text{C}=\text{N}$). The aromatic carbon signals will exhibit large C-F coupling constants.

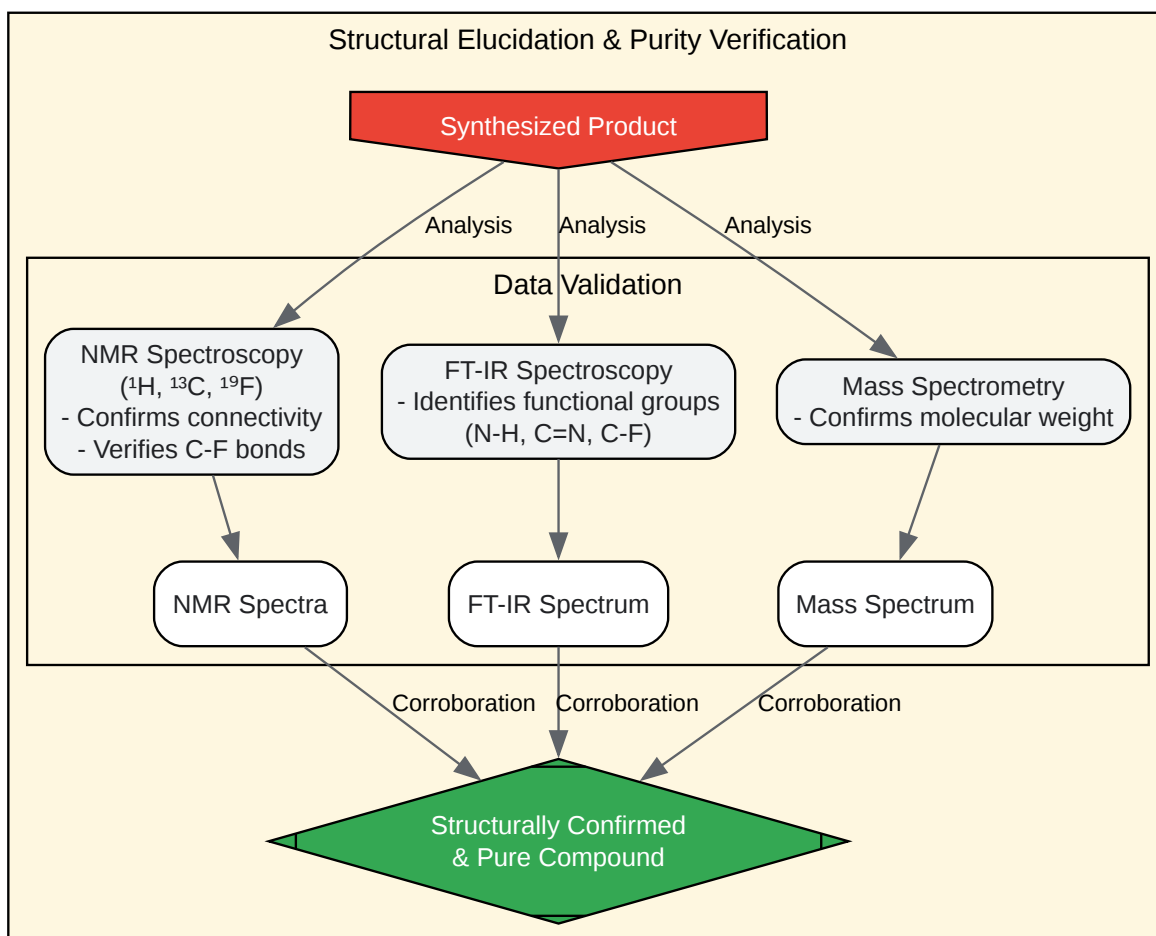
2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
- Protocol:
 - Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
 - Acquisition: Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
 - Characteristic Peaks:
 - $\sim 3300\text{--}3100\text{ cm}^{-1}$: N-H stretching vibrations of the amidinium group.
 - $\sim 1650\text{--}1680\text{ cm}^{-1}$: $\text{C}=\text{N}$ stretching of the amidine.
 - $\sim 1100\text{--}1300\text{ cm}^{-1}$: Strong C-F stretching vibrations.

3. Mass Spectrometry (MS)

- Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition.
- Protocol:
 - Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
 - Acquisition: Analyze using Electrospray Ionization (ESI) in positive ion mode.
 - Expected Ion: The primary ion observed should correspond to the protonated molecule $[\text{M}+\text{H}]^+$ of the free base (**3,4,5-Trifluoro-benzamidine**), which would have an m/z value

corresponding to $C_7H_5F_3N_2$. The presence of multiple fluorine atoms provides a unique mass defect signature.



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Caption: Logical workflow for analytical characterization.

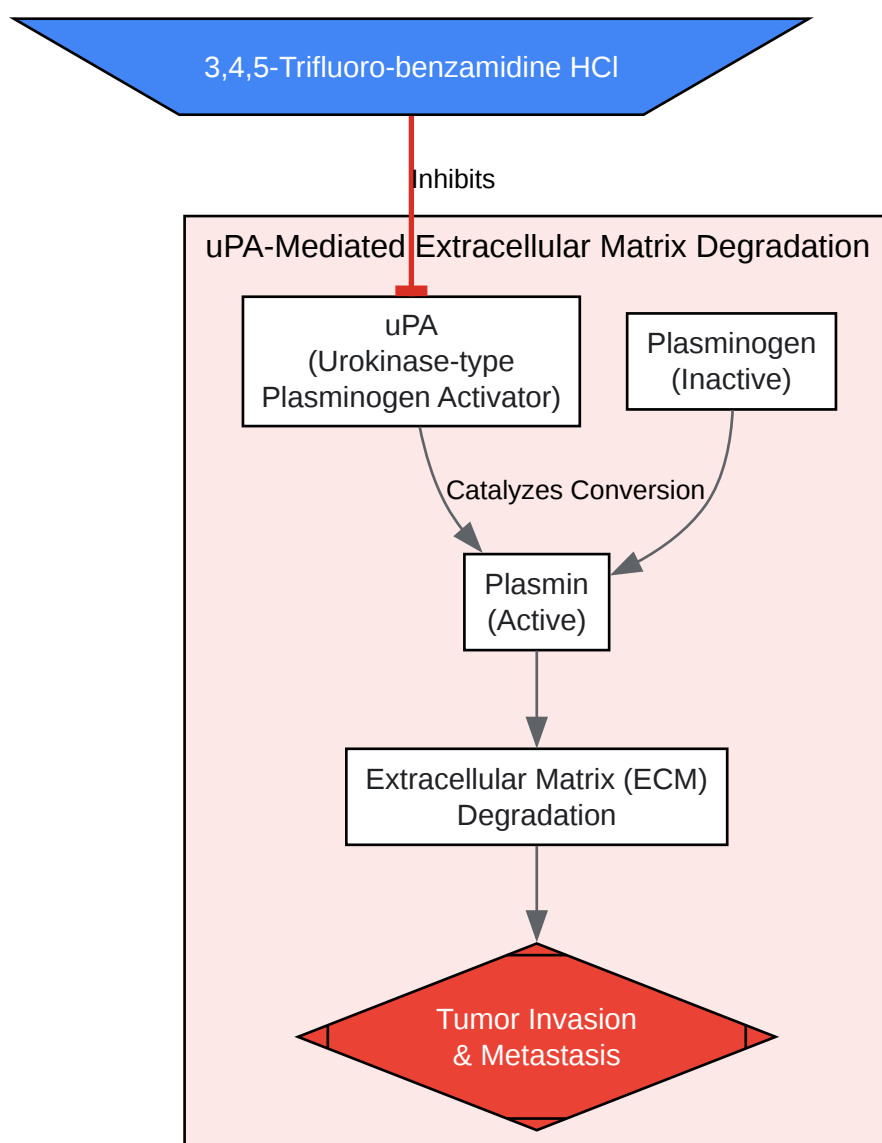
Biological Activity and Applications: Targeting the uPA System

The primary pharmacological interest in **3,4,5-Trifluoro-benzamidine** hydrochloride stems from its potential as an inhibitor of the urokinase-type plasminogen activator (uPA) system. The uPA system is a critical player in extracellular matrix (ECM) remodeling.[14]

Mechanism of Action: Inhibition of a Serine Protease

The uPA enzyme is a serine protease that converts the zymogen plasminogen into active plasmin.[15] Plasmin, in turn, degrades various components of the ECM and activates matrix metalloproteinases (MMPs), leading to further tissue degradation.[16] In pathological conditions like cancer, the overexpression of uPA is strongly correlated with tumor invasion, metastasis, and poor prognosis.[17][18]

By inhibiting the catalytic activity of uPA, compounds like **3,4,5-Trifluoro-benzamidine** hydrochloride can prevent the downstream cascade of ECM degradation, thereby reducing the invasive potential of cancer cells.[14][16] The positively charged amidinium group of the inhibitor docks into the S1 pocket of the uPA active site, which is specifically designed to accommodate basic amino acid residues (arginine/lysine), leading to potent and competitive inhibition.



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Caption: Inhibition of the uPA signaling pathway.

Conclusion

3,4,5-Trifluoro-benzamidine hydrochloride is a valuable chemical tool for researchers in oncology and enzymology. Its synthesis is achievable through the classic Pinner reaction, and its structure can be rigorously validated using standard analytical techniques. As a potent inhibitor of the serine protease uPA, it serves as a critical lead compound for developing novel anti-cancer therapeutics aimed at preventing tumor invasion and metastasis. This guide

provides the foundational knowledge and practical protocols necessary for scientists to effectively utilize this compound in their research and development efforts.

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